molecular formula C11H8N2O3S B2492706 (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-imino-1,3-thiazolidin-4-one CAS No. 300829-97-4

(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-imino-1,3-thiazolidin-4-one

Cat. No.: B2492706
CAS No.: 300829-97-4
M. Wt: 248.26
InChI Key: JLPIFFCNKDHNMZ-RUDMXATFSA-N
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Description

The compound (5E)-5-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2-imino-1,3-thiazolidin-4-one (CAS 300829-97-4) is a synthetic organic molecule with a molecular formula of C11H8N2O3S and a molecular weight of 248.26 g/mol. It is characterized by a 1,3-thiazolidin-4-one core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This core structure is substituted at the 5-position with a (2H-1,3-benzodioxol-5-yl)methylidene group, also known as a piperonyl ring system, which can influence the compound's physicochemical properties and biological interactions . Thiazolidinone derivatives are extensively investigated in scientific research for their potential pharmacological properties. Compounds within this class have demonstrated significant antimicrobial activity . Recent studies on novel thiazolidinone derivatives have shown promising results against a range of bacterial and fungal strains, including E. coli and C. albicans , with some compounds exhibiting potency higher than standard reference drugs . The mechanism of this antimicrobial action is an active area of research, with molecular docking studies suggesting potential inhibition of bacterial MurB enzymes and fungal CYP51 (14α-lanosterol demethylase) . Beyond antimicrobial applications, the thiazolidinone core is a versatile synthon for developing new chemical entities with other researched activities, including anti-viral and anti-inflammatory effects . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S/c12-11-13-10(14)9(17-11)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H2,12,13,14)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPIFFCNKDHNMZ-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-imino-1,3-thiazolidin-4-one typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, enhancing structural complexity.

Example: Reaction with Ethyl Bromoacetate

Reagents Conditions Product Yield Reference
Ethyl bromoacetate, NaOAcEthanol, reflux, 6h1,3-thiazolidin-4-one fused with indole85–94%

Key Observations :

  • The SCH₂ group of the thiazolidine ring reacts with electrophiles, forming six-membered rings.

  • Products show distinct NMR shifts (e.g., SCH₂ at 4.08 ppm, CH=N at 8.45 ppm) .

Sulfur/Nitrogen Displacement Reactions

The thioxo group (C=S) undergoes nucleophilic substitution with amines, enabling diversification.

Amine Conditions Product Yield Reference
Cyclic secondary amines (e.g., piperidine)Microwave, 100–150°C, 1–2h2-Amino-5-arylidene-1,3-thiazolidin-4-one72–96%

Mechanistic Insights :

  • Microwave irradiation accelerates the reaction by polarizing the C=S bond, facilitating nucleophilic attack.

  • Steric and electronic effects of substituents on the benzodioxole moiety influence reaction rates .

Photochemical Reactivity

The benzodioxole moiety undergoes UV-induced cleavage of the dioxole ring, forming quinone intermediates. This reactivity is critical for stability studies .

Biological Activity Modulation via Structural Modifications

Reactions targeting the imino or benzodioxole groups significantly impact bioactivity:

Modification Biological Effect Reference
Sulfur replacement with pyridineEnhanced kinase inhibition (IC₅₀: 0.028 μM for GSK3α/β)
Substituent addition to benzodioxoleIncreased antimicrobial potency

Side Reactions and Byproducts

  • N-Alkylation : Competing with S-alkylation in reactions with alkyl halides, leading to mixed products .

  • Z/E Isomerization : Prolonged heating or acidic conditions promote isomerization, affecting stereochemical purity .

Analytical Characterization

Post-reaction analysis employs:

  • NMR : Confirms regioselectivity (e.g., CH=N protons at δ 8.45–8.46 ppm) .

  • HPLC-MS : Quantifies purity and identifies byproducts .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazolidinone derivatives, including the compound . The mechanism of action often involves the inhibition of specific pathways that are crucial for cancer cell proliferation.

Case Study: Cytotoxicity Evaluation

In a study conducted by Güzel-Akdemir and Demir-Yazıcı (2021), various thiazolidinone derivatives were synthesized and evaluated for their anticancer activity against multiple human cancer cell lines. The compound exhibited significant cytotoxic effects, particularly against leukemia and CNS cancer cell lines, with inhibition rates exceeding 70% in preliminary screenings .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of thiazolidinones. The compound's structural features may enhance its ability to disrupt bacterial cell walls or inhibit essential enzymes.

Case Study: Antimicrobial Screening

A study published in the Journal of Research in Pharmacy evaluated several thiazolidinone derivatives for their antimicrobial activity against various bacterial strains. The results indicated that compounds similar to (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-imino-1,3-thiazolidin-4-one showed promising results against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Thiazolidinones have been studied for their anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis.

Case Study: In Vivo Anti-inflammatory Activity

In an animal model study, thiazolidinone derivatives demonstrated significant reductions in inflammation markers when compared to control groups. The mechanism was suggested to involve the modulation of inflammatory cytokines .

Mechanism of Action

The mechanism of action of (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various signaling pathways, leading to the modulation of cellular processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The benzodioxol group enhances antiglycation activity , while pyridinyl or methoxy groups may improve solubility or target specificity .
  • Synthetic Efficiency : Yields range from 70% to 96%, with higher efficiencies achieved using microwave-assisted or catalyst-free methods .

Pharmacological Activities

  • Antiglycation Activity : The benzodioxol-containing compound inhibits advanced glycation end-products (AGEs) by reversing α-helix and β-sheet conformational changes in proteins, as demonstrated in vitro and via molecular docking .
  • Metal Chelation: Derivatives like 5-hydroxyimino-4-imino-1,3-thiazolidin-2-one form stable complexes with Pd(II) ions, highlighting applications in analytical chemistry .

Computational and ADME/Tox Profiles

  • Molecular Docking : The benzodioxol analog shows strong binding affinity to glycation-related targets (e.g., BSA), validated by density functional theory (DFT) studies .
  • ADME/Tox: Limited data are available for most analogs, though the benzodioxol derivative exhibits favorable absorption and low toxicity in preliminary assessments .

Biological Activity

The compound (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-imino-1,3-thiazolidin-4-one is a thiazolidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and molecular docking studies of this compound, highlighting its pharmacological properties and implications for drug development.

  • Chemical Formula : C19H15NO4S
  • Molecular Weight : 353.39 g/mol
  • CAS Number : 591729-90-7

Biological Activity Overview

Research indicates that thiazolidine derivatives exhibit a variety of biological activities including antimicrobial, antitumor, anti-inflammatory, and antioxidant effects. The specific compound in focus shows promise in several areas:

Antimicrobial Activity

Studies have demonstrated that derivatives of thiazolidine, including the compound , possess significant antibacterial and antifungal properties. For instance:

  • In vitro tests have shown that certain synthesized thiazolidines exhibit better antibacterial potency than standard antibiotics like ampicillin against various bacterial strains, including resistant strains such as MRSA and Pseudomonas aeruginosa .

Antitumor Activity

Thiazolidine derivatives have also been investigated for their antitumor properties. The compound has shown potential in:

  • Inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Research indicates that thiazolidine derivatives can modulate inflammatory pathways:

  • Compounds similar to this compound have been noted to reduce inflammation markers in various models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidine derivatives. Key findings include:

  • The presence of the benzodioxole moiety enhances biological activity by improving binding affinity to target proteins.

Case Studies

Several studies have focused on the synthesis and evaluation of related thiazolidine compounds:

  • Antimicrobial Evaluation : A study synthesized various thiazolidine derivatives and tested their antimicrobial efficacy against a range of pathogens. Results indicated that compounds exhibiting specific structural features had enhanced antimicrobial activity compared to traditional agents .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the interaction of this compound with bacterial enzymes. The docking results suggest strong binding interactions with targets involved in bacterial metabolism .

Data Tables

Activity Type Compound Tested Against Results
Antibacterial(5E)-5...MRSA, Pseudomonas aeruginosaMore potent than ampicillin
Antifungal(5E)-5...Candida albicans, AspergillusHigher activity than bifonazole
Antitumor(5E)-5...Various cancer cell linesSignificant inhibition

Q & A

Q. Optimization Strategies :

  • Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) and increases yield by 15–20% .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysts : Piperidine or morpholine can accelerate condensation kinetics .

Q. Table 1: Example Reaction Conditions

StepReagentsTemperatureTimeYield
1Thiourea, chloroacetic acid80°C4 h70%
2Benzodioxole aldehyde, AcOH120°C3 h65%
3NH3/EtOHReflux6 h55%

How can the molecular structure of this compound be rigorously characterized, and what analytical techniques are most effective?

Basic Research Question
Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent orientation. For example, the benzodioxolylmethylidene group shows characteristic vinyl proton signals at δ 7.2–7.8 ppm .
  • X-ray Crystallography : Resolves stereochemistry (e.g., E/Z configuration) and intramolecular hydrogen bonding. SHELX software is widely used for refinement .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H]⁺: ~331.04).

Advanced Tip : For tautomeric forms (e.g., imino vs. enamine), use variable-temperature NMR to track dynamic equilibria .

What molecular targets and pathways are implicated in the biological activity of this compound, and how can its mechanism of action be elucidated?

Advanced Research Question
Proposed Mechanisms :

  • Kinase Inhibition : Analogous thiazolidinones inhibit protein kinases (e.g., MAPK, PI3K) via competitive binding to ATP pockets. Molecular docking studies suggest the benzodioxol group occupies hydrophobic regions .
  • Anti-inflammatory Activity : Modulation of COX-2 and TNF-α pathways, validated via ELISA and Western blotting in macrophage models .
  • DNA Interaction : Intercalation or groove-binding demonstrated via fluorescence quenching assays .

Q. Methodology :

  • Docking Simulations : Use AutoDock Vina with PDB IDs 1ATP (kinase) or 1CX2 (COX-2) to predict binding affinities.
  • CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. kinase-deficient cell lines .

How can computational chemistry guide the optimization of this compound’s bioactivity?

Advanced Research Question
Strategies :

QSAR Modeling : Correlate substituent electronegativity (e.g., benzodioxol vs. nitro groups) with IC50 values to predict potency .

ADMET Prediction : SwissADME evaluates logP (optimal ~2.5) and BBB permeability.

Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns to identify critical hydrogen bonds (e.g., between imino group and Lys123 of MAPK) .

Software : Schrödinger Suite, GROMACS, or MOE for trajectory analysis.

How should researchers address contradictions in reported biological data for structurally similar thiazolidinones?

Advanced Research Question
Case Example : Discrepancies in IC50 values for kinase inhibition may arise from:

  • Assay Conditions : Varying ATP concentrations (1 mM vs. 10 µM) alter apparent potency .
  • Cell Line Variability : Use standardized lines (e.g., HEK293 for kinase studies) and report passage numbers.
  • Solubility Limits : DMSO concentrations >0.1% may artifactually reduce activity; confirm via dose-response curves .

Resolution : Meta-analysis of published data with standardized normalization (e.g., % inhibition at 10 µM).

What strategies improve the stability and solubility of this compound in preclinical formulations?

Basic Research Question

  • Stability :
    • Thermal : DSC analysis identifies decomposition points (>200°C common for thiazolidinones).
    • Photostability : Store in amber vials; benzodioxol derivatives are UV-sensitive .
  • Solubility :
    • Co-solvents : Use PEG-400 or cyclodextrins for aqueous solubility enhancement.
    • Salt Formation : Hydrochloride salts improve crystallinity and dissolution .

How do alternative synthetic approaches (e.g., flow chemistry) compare to traditional methods?

Advanced Research Question
Comparison :

MethodYieldTimeScalability
Traditional Reflux55%12 hModerate
Microwave-Assisted70%30 minLow
Continuous Flow65%2 hHigh

Q. Flow Chemistry Advantages :

  • Precise temperature control reduces side products.
  • In-line IR monitoring enables real-time optimization .

What structure-activity relationship (SAR) trends are observed in benzodioxol-containing thiazolidinones?

Advanced Research Question
Key Trends :

  • Substituent Position : 5-Benzodioxol (vs. 6-substituted) enhances kinase inhibition by 3-fold .
  • Imino vs. Thione : Imino derivatives show superior antibacterial activity (MIC 2 µg/mL vs. 8 µg/mL) .

Q. Table 2: SAR Example

CompoundR GroupIC50 (MAPK, µM)
Parent Thiazolidinone-H25.0
5-Benzodioxol Derivative-Benzodioxol8.7
6-Nitro Derivative-NO212.4

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